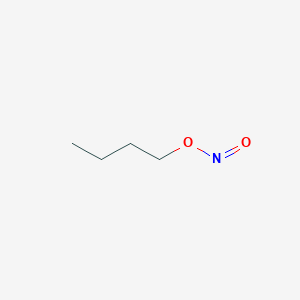

Butyl nitrite

Description

Properties

IUPAC Name |

butyl nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3-4-7-5-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJPBYFTQAANLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCON=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Record name | BUTYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049418 | |

| Record name | N-Butylnitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyl nitrite appears as a yellow oily liquid with a pleasant odor. A mixture of isomers (n-butyl, sec-butyl and tert-butyl). Slightly soluble in water. Slightly less dense than water. Vapors are much heavier than air. Toxic by ingestion, mildly toxic by inhalation. Used to make fuel for jet airplanes., Oily liquid; [Merck Index] | |

| Record name | BUTYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

81.3 [mmHg] | |

| Record name | n-Butyl nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

544-16-1 | |

| Record name | BUTYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl nitrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl nitrite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitrous acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butylnitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44P8QG0F3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl nitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

tert-butyl nitrite synthesis from sodium nitrite and n-butanol

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified scientific professionals. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

Introduction

tert-Butyl nitrite (TBN) is a versatile and widely used reagent in organic synthesis. Due to its ability to act as a diazotizing, nitrosating, and nitrating agent, it finds application in numerous transformations, including the conversion of amines to other functional groups, C-H functionalization, and the formation of various heterocyclic compounds[1][2][3].

This guide provides a detailed technical overview of the synthesis of tert-butyl nitrite. It is critical to note that the synthesis proceeds from tert-butanol (tert-butyl alcohol), not n-butanol. The reaction of n-butanol with sodium nitrite would yield n-butyl nitrite[4]. The standard laboratory preparation involves the acid-catalyzed reaction of tert-butanol with sodium nitrite, which generates nitrous acid in situ for the subsequent esterification[5][6].

Reaction and Mechanism

The overall reaction for the synthesis of tert-butyl nitrite is as follows:

(CH₃)₃COH + NaNO₂ + HCl → (CH₃)₃CONO + NaCl + H₂O

The reaction proceeds via the protonation of the nitrite anion by a strong acid to form nitrous acid (HONO). The tert-butanol then undergoes esterification with the nitrous acid to form the final product, tert-butyl nitrite.

Experimental Protocol

The following protocol is a standard laboratory procedure for the batch synthesis of tert-butyl nitrite[7].

3.1 Materials and Equipment

-

500 mL three-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Standard distillation apparatus

3.2 Reagents A summary of the required reagents is provided in Table 1.

Table 1: Reagent Quantities

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Quantity Used | Moles (approx.) |

|---|---|---|---|---|

| tert-Butyl Alcohol | (CH₃)₃COH | 74.12 | 74 g (94 mL) | 1.00 |

| Sodium Nitrite | NaNO₂ | 69.00 | 76 g | 1.10 |

| Water (for NaNO₂ solution) | H₂O | 18.02 | 440 mL | - |

| Concentrated Hydrochloric Acid | HCl (aq) | 36.46 | 90 mL | ~1.10 |

| 5% Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | 3 x 50 mL | - |

| Water (for washing) | H₂O | - | 3 x 50 mL | - |

| Anhydrous Calcium Chloride | CaCl₂ | 110.98 | For drying | - |

3.3 Procedure

-

Setup: Equip a 500 mL flask with a thermometer, a mechanical stirrer, and a dropping funnel. Place the flask in an ice-salt bath.

-

Initial Mixture: Add 74 g of tert-butyl alcohol and a solution of 76 g of sodium nitrite dissolved in 440 mL of water to the flask[7].

-

Cooling: Cool the mixture to 0 °C with stirring.

-

Acid Addition: Slowly add 90 mL of concentrated hydrochloric acid from the dropping funnel while maintaining vigorous stirring. Ensure the reaction temperature does not rise above 5 °C[7]. This addition process should take approximately 1.5 to 2 hours[4].

-

Reaction Workup:

-

Once the acid addition is complete, transfer the mixture to a separatory funnel.

-

Wash the mixture with 400 mL of water and discard the lower aqueous layer.

-

Wash the organic layer sequentially with three 50 mL portions of 5% sodium bicarbonate solution, followed by three 50 mL portions of water[7].

-

-

Drying: Dry the organic phase over anhydrous calcium chloride.

-

Purification: Purify the crude product by distillation, collecting the fraction that boils between 62-64 °C[7].

Data Presentation

Successful synthesis should yield a product with the characteristics outlined in Table 2.

Table 2: Product Specifications and Yield

| Parameter | Value | Reference |

|---|---|---|

| Appearance | Yellow, mobile liquid | [7] |

| Boiling Point | 62-64 °C (at atmospheric pressure) | [7] |

| Yield | 62 g (60% theoretical) | [7] |

| Formula | C₄H₉NO₂ | [8] |

| Molar Mass | 103.12 g/mol | [8] |

| ¹H NMR | A single peak is expected for the nine equivalent protons of the tert-butyl group. | - |

| Mass Spectrum | Major peaks can be observed in the NIST database. |[8] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Safety and Handling

-

tert-Butyl Nitrite: Highly flammable liquid and vapor. Harmful if swallowed or inhaled[9][10]. Causes damage to organs[9].

-

Reagents: Concentrated hydrochloric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic.

-

Procedure: The reaction is exothermic and requires careful temperature control to prevent runaway reactions and decomposition of the product.

-

Personal Protective Equipment (PPE): All procedures should be performed in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. tert-Butyl nitrite (TBN) [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Alkyl nitrite - Wikipedia [en.wikipedia.org]

- 6. Synthesis and reactions of Isoamyl nitrite_Chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. t-Butyl nitrite [webbook.nist.gov]

- 9. tert-Butyl Nitrite | 540-80-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. Tert-Butyl nitrite | C4H9NO2 | CID 10906 - PubChem [pubchem.ncbi.nlm.nih.gov]

mechanism of butyl nitrite formation from nitrous acid

An In-depth Technical Guide to the Mechanism of Butyl Nitrite Formation from Nitrous Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the chemical mechanism underlying the formation of n-butyl nitrite from the reaction of n-butanol with nitrous acid. It includes a detailed breakdown of the reaction pathway, quantitative data from established synthetic protocols, detailed experimental procedures, and visualizations of the core chemical and procedural workflows.

The synthesis of n-butyl nitrite from n-butanol is a classic example of esterification, specifically a nitrosation reaction. The overall transformation involves the reaction of an alcohol (n-butanol) with nitrous acid (HNO₂) to form an alkyl nitrite ester and water.

The reaction is typically performed by generating nitrous acid in situ by reacting a nitrite salt, such as sodium nitrite (NaNO₂), with a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in the presence of n-butanol.[1] The strong acid serves as a catalyst for the reaction.

The mechanism proceeds through several key steps:

-

Formation of Nitrous Acid: In the aqueous acidic solution, sodium nitrite is protonated by the strong acid to form nitrous acid.

NaNO₂ + H₂SO₄ → HNO₂ + NaHSO₄

-

Generation of the Nitrosonium Ion: The nitrous acid is further protonated by the strong acid. This protonated intermediate readily loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺). This is the key reactive species in the nitrosation of the alcohol.

HNO₂ + H⁺ ⇌ H₂ONO⁺ ⇌ H₂O + NO⁺

-

Nucleophilic Attack by Alcohol: The oxygen atom of the n-butanol, acting as a nucleophile, attacks the electrophilic nitrosonium ion. This forms a protonated this compound intermediate.

CH₃(CH₂)₃OH + NO⁺ → CH₃(CH₂)₃O(H)NO⁺

-

Deprotonation: A base in the reaction mixture, typically water, removes the proton from the intermediate to yield the final product, n-butyl nitrite, and regenerates the acid catalyst (H₃O⁺).

CH₃(CH₂)₃O(H)NO⁺ + H₂O ⇌ CH₃(CH₂)₃ONO + H₃O⁺

The following diagram illustrates this mechanistic pathway.

Quantitative Data Summary

The yield and purity of n-butyl nitrite are dependent on factors such as reactant stoichiometry, temperature, and reaction time. The following tables summarize quantitative data derived from established laboratory and industrial preparation methods.

Table 1: Reactant Molar Ratios and Yields

| Reactant | Molar Amount | Molar Ratio (to H₂SO₄) | Reference |

| n-Butyl Alcohol | 5.0 moles | 2.0 | |

| Sodium Nitrite | 5.5 moles | 2.2 | |

| Sulfuric Acid | 2.5 moles | 1.0 | |

| Product Yield | 420-440 g (81-85%) |

A continuous preparation method notes that the amount of HCl should be at least 1.02 molar equivalents based on the molar amount of n-butanol, and the amount of NaNO₂ should be from 1.0 to 3 molar equivalents.[2][3]

Table 2: Key Experimental Parameters

| Parameter | Value | Rationale / Notes | Reference |

| Reaction Temperature | 0°C (±1°C) | Low temperature is critical to prevent the decomposition of nitrous acid and the volatile product. | |

| Addition Time | 1.5 - 2.0 hours | Slow addition of the acid/alcohol mixture is necessary to control the exothermic reaction and prevent the evolution of toxic nitrogen oxide gases. | |

| Pressure (Distillation) | 43 mm Hg | The product can be distilled under reduced pressure to avoid decomposition that occurs at its atmospheric boiling point (75°C). | |

| Product Purity (GC) | 97-99% | High purity can be achieved, though residual n-butanol may be present. | [2] |

Experimental Protocols

This section details a standard laboratory procedure for the synthesis of n-butyl nitrite, adapted from Organic Syntheses.[4]

Materials and Equipment

-

Reagents:

-

n-Butyl alcohol (370 g, 5 moles)

-

Sodium nitrite (c.p., 380 g, 5.5 moles)

-

Concentrated sulfuric acid (sp. gr. 1.84, 250 g, 2.5 moles)

-

Water

-

Sodium bicarbonate

-

Sodium chloride

-

Anhydrous sodium sulfate

-

-

Equipment:

-

3-L three-necked, round-bottomed flask

-

Mechanical stirrer

-

Separatory funnel (dropping funnel)

-

Thermometer

-

Ice-salt bath

-

Separatory funnel (for workup)

-

Synthesis Procedure

-

Preparation of Nitrite Solution: In the 3-L flask, dissolve 380 g (5.5 moles) of sodium nitrite in 1.5 L of water.

-

Cooling: Place the flask in an ice-salt bath and stir the solution with the mechanical stirrer until the temperature drops to 0°C.

-

Preparation of Alcohol-Acid Mixture: In a separate beaker, carefully prepare a mixture of 100 cc of water, 136 cc (250 g, 2.5 moles) of concentrated sulfuric acid, and 457 cc (370 g, 5 moles) of n-butyl alcohol. Cool this mixture to 0°C. The specific concentration of sulfuric acid is chosen to keep the n-butyl alcohol in the solution while not dissolving the n-butyl nitrite product.[4]

-

Reaction: Slowly add the chilled alcohol-acid mixture to the stirred nitrite solution via a dropping funnel, ensuring the outlet of the funnel is below the surface of the nitrite solution. Maintain the reaction temperature at 0°C (±1°C). The addition should take approximately 1.5 to 2 hours to control the reaction rate and temperature.

-

Separation: Once the addition is complete, allow the mixture to stand in the ice-salt bath until it separates into two distinct layers. Decant the liquid layers from the precipitated sodium sulfate into a large separatory funnel.

-

Aqueous Wash: Remove the lower aqueous layer. Wash the remaining organic layer (crude n-butyl nitrite) twice with 50-cc portions of a cold solution containing 2 g of sodium bicarbonate and 25 g of sodium chloride in 100 cc of water. This wash neutralizes any remaining acid and helps to break up emulsions.

-

Drying: Dry the washed n-butyl nitrite over 20 g of anhydrous sodium sulfate.

-

Isolation: The resulting product is practically pure n-butyl nitrite, with an expected yield of 420–440 g (81–85%). The product should be stored in a cool, dark place as it decomposes slowly over time.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis protocol.

Conclusion

The formation of n-butyl nitrite from nitrous acid and n-butanol is a well-understood, acid-catalyzed nitrosation reaction. The key to the mechanism is the in situ generation of the highly electrophilic nitrosonium ion (NO⁺), which is subsequently attacked by the nucleophilic alcohol. Successful synthesis relies on careful control of reaction parameters, most notably temperature, to ensure high yield and purity while minimizing side reactions and decomposition. The provided protocols and data offer a robust foundation for the preparation and study of this compound in a research and development setting.

References

The Versatility of tert-Butyl Nitrite as a Nitric Oxide Source in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl nitrite (TBN) has emerged as a remarkably versatile and convenient reagent in modern organic synthesis. Its ability to serve as a precursor to nitric oxide (NO) and related reactive nitrogen species under mild conditions has led to its widespread application in a variety of transformations, including diazotization, nitrosation, nitration, oxidation, and the construction of complex nitrogen-containing heterocycles. This technical guide provides an in-depth overview of the core applications of TBN, with a focus on reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate its use in research and development.

Generation of Nitric Oxide and Other Reactive Species

The synthetic utility of tert-butyl nitrite stems from its ability to generate nitric oxide (NO) and other reactive nitrogen species through several pathways. The specific reactive intermediate often depends on the reaction conditions, such as temperature, solvent, and the presence of oxygen or other reagents.

-

Thermal Homolysis: Upon heating, TBN undergoes homolytic cleavage of the O–N bond to generate a tert-butoxyl radical and a nitric oxide radical. This is a common initiation step in many radical-mediated reactions.

-

Reaction with Oxygen: In the presence of molecular oxygen, the initially formed nitric oxide radical can be further oxidized to the nitrogen dioxide radical (•NO₂), which is a key intermediate in nitration reactions.

-

Acid-Mediated Decomposition: Under acidic conditions, TBN can protonate and subsequently decompose to generate the nitrosonium ion (NO⁺), a potent electrophile in diazotization and nitrosation reactions.

Key Organic Reactions Utilizing tert-Butyl Nitrite

Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)

One of the most classical applications of TBN is in the diazotization of primary aromatic amines. The in situ generated diazonium salt is a versatile intermediate that can be converted to a wide range of functionalities through reactions like the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Iodination of p-Anisidine [1]

-

To a solution of p-anisidine (123 mg, 1.0 mmol), p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol, 1.0 eq.), and potassium iodide (415 mg, 2.5 mmol, 2.5 eq.) in acetonitrile (5 mL) at 0 °C, add tert-butyl nitrite (0.30 mL, 2.5 mmol, 2.5 eq.) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Heat the reaction mixture to 60 °C and stir for 4 hours.

-

After completion, quench the reaction with water (15 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with 2 M HCl (aq., 15 mL), saturated NaHCO₃ (aq., 15 mL), and brine (15 mL).

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (ethyl acetate:hexane = 1:4) to yield 4-iodoanisole.

Quantitative Data: Sandmeyer-Type Reactions

| Starting Amine | Reagents | Product | Yield (%) | Reference |

| p-Anisidine | TBN, p-TsOH·H₂O, KI | 4-Iodoanisole | 86 | [1] |

| Ethyl 4-aminobenzoate | TBN, p-TsOH, CuI | Ethyl 4-isoperfluoropropylbenzoate | 77 | [2] |

| 4-Nitroaniline | TBN, HBF₄, 1,2,3-triazole, Cu(I) | 1-(4-Nitrophenyl)-1,2,3-triazole | 75 | [3] |

C–H Functionalization

TBN is a powerful reagent for the functionalization of unactivated C–H bonds, proceeding through radical mechanisms. This allows for the introduction of nitro and other nitrogen-containing groups into various organic molecules.

Experimental Protocol: C-H Nitration of 8-Amidoquinolines [4]

A typical procedure involves the reaction of an 8-amidoquinoline derivative with tert-butyl nitrite in the presence of a copper catalyst at room temperature. The reaction generally provides excellent yields with high regioselectivity.[4]

Quantitative Data: C–H Functionalization Reactions

| Substrate | Reagent/Catalyst | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | 8-Amidoquinoline | TBN, Cu(OAc)₂ | 5-Nitro-8-amidoquinoline | >90 |[4] | | Imidazo[1,2-a]pyridine | TBN | 3-Nitrosoimidazo[1,2-a]pyridine | >95 |[4] | | 8-Methylquinoline | TBN, O₂, Pd(OAc)₂ | 8-(Nitromethyl)quinoline | High |[4] | | Furan | 4-Chloroaniline, TBN, DA-gCN-5 (photocatalyst) | 2-(4-Chlorophenyl)furan | 75 |[5] |

Synthesis of Nitrogen-Containing Heterocycles

TBN is instrumental in the synthesis of a wide array of N-heterocycles, such as isoxazoles, quinoxalines, and benzotriazin-4-ones. These reactions often proceed through domino or multicomponent pathways involving radical intermediates.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles [6]

A mixture of an alkene, an aldehyde, and tert-butyl nitrite is heated in a suitable solvent. The reaction proceeds via a radical cyclization/dehydrogenation cascade to afford the corresponding isoxazole in a one-pot system.[6]

Experimental Protocol: Synthesis of 1,2,3-Benzotriazine-4-(3H)-ones [7]

A mixture of a 2-aminobenzamide, saccharin (as a catalyst), and tert-butyl nitrite is stirred in a suitable solvent at room temperature. The reaction proceeds via diazotization followed by cyclization to yield the desired product.

Quantitative Data: Heterocycle Synthesis

| Reactants | Product | Yield (%) | Reference |

| Styrene, Benzaldehyde, TBN | 3,5-Diphenylisoxazole | Good | [6] |

| 2-Aminobenzamide, TBN, Saccharin | 1,2,3-Benzotriazin-4(3H)-one | Good | [7] |

| N-Aryl cyanoacetamide, TBN | Quinoxalin-2-one | Good | [8] |

Aerobic Oxidation

In combination with catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), TBN can facilitate the aerobic oxidation of alcohols to aldehydes and ketones. In this system, TBN acts as an efficient source of NO, which activates molecular oxygen.

Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol

A mixture of benzyl alcohol, a catalytic amount of TEMPO, and a catalytic amount of tert-butyl nitrite is stirred in a suitable solvent under an oxygen atmosphere at a specified temperature. The reaction selectively yields benzaldehyde.

Quantitative Data: Aerobic Oxidation of Alcohols

| Substrate | Catalyst System | Product | Yield (%) | Reference |

| Benzyl Alcohol | TEMPO/TBN | Benzaldehyde | High | |

| 1-Phenylethanol | ABNO/TBN/KPF₆ | Acetophenone | up to 99 | |

| Various secondary alcohols | ABNO/TBN/KPF₆ | Corresponding Ketones | up to 99 |

Conclusion

Tert-butyl nitrite is a powerful and multifaceted reagent in organic synthesis, primarily serving as a convenient source of nitric oxide and related reactive species. Its applications span a wide range of transformations, from classical diazotizations to modern C–H functionalizations and complex heterocyclic syntheses. The mild reaction conditions, operational simplicity, and the ability to participate in radical pathways make TBN an invaluable tool for chemists in academia and industry. This guide provides a foundational understanding and practical protocols to leverage the full potential of tert-butyl nitrite in the development of novel synthetic methodologies and the efficient construction of valuable molecules.

References

- 1. tert-Butyl Nitrite: Organic Redox Cocatalyst for Aerobic Aldehyde-Selective Wacker-Tsuji Oxidation [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. A facile tert-butyl nitrite-assisted preparation of deamino graphitic carbon nitride (DA-gCN) as a photocatalyst for the C-H arylation of heteroarenes using anilines as radical source - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gyan.iitg.ac.in [gyan.iitg.ac.in]

- 5. tert-Butyl Nitrite: Organic Redox Cocatalyst for Aerobic Aldehyde-Selective Wacker-Tsuji Oxidation. | Semantic Scholar [semanticscholar.org]

- 6. tert-Butyl nitrite (TBN) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic Identification of Butyl Nitrite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic data and methodologies used for the identification and characterization of n-butyl nitrite. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two powerful analytical techniques for elucidating molecular structure.

Spectroscopic Data of n-Butyl Nitrite

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for n-butyl nitrite (CH₃(CH₂)₃ONO).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The spectrum of n-butyl nitrite exhibits four distinct signals corresponding to the four different types of protons in the butyl chain.

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| -O-CH₂ -CH₂-CH₂-CH₃ | ~4.7 | Triplet (t) | 2H |

| -O-CH₂-CH₂ -CH₂-CH₃ | ~1.7 | Multiplet (m) | 2H |

| -O-CH₂-CH₂-CH₂ -CH₃ | ~1.4 | Multiplet (m) | 2H |

| -O-CH₂-CH₂-CH₂-CH₃ | ~0.96 | Triplet (t) | 3H |

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm and can vary slightly depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For n-butyl nitrite, four signals are expected, corresponding to the four unique carbon atoms.

| Assignment | Chemical Shift (δ) in ppm |

| -O-C H₂-CH₂-CH₂-CH₃ | 73.8 |

| -O-CH₂-C H₂-CH₂-CH₃ | 28.5 |

| -O-CH₂-CH₂-C H₂-CH₃ | 18.8 |

| -O-CH₂-CH₂-CH₂-C H₃ | 13.6 |

Note: Chemical shifts are referenced to TMS at 0 ppm. The carbon attached to the electronegative oxygen atom of the nitrite group is significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of n-butyl nitrite is characterized by strong absorption bands associated with the nitrite group.

| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |

| Asymmetric N=O Stretch | ~1665 | Strong |

| Symmetric N=O Stretch | ~1620 | Strong |

| O-N Stretch | ~780 | Strong |

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon proper sample preparation and instrument operation. The following are detailed methodologies for acquiring NMR and IR spectra of liquid samples like n-butyl nitrite.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

2.1.1. Sample Preparation

-

Sample Purity: Ensure the n-butyl nitrite sample is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Concentration: Prepare a solution of approximately 5-25 mg of n-butyl nitrite in 0.5-0.7 mL of the deuterated solvent in a clean, dry vial. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

-

Filtration (Optional): If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette during transfer to the NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

2.1.2. Instrument Setup and Data Acquisition

-

Spectrometer Tuning and Locking: Insert the sample into the NMR spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and tune the probe to the appropriate frequencies for ¹H and ¹³C.

-

Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which will result in sharp, well-resolved spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg') is typically used.

-

Number of Scans (ns): For a moderately concentrated sample, 8 to 16 scans are usually sufficient.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally adequate.

-

Spectral Width (sw): Set the spectral width to encompass the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is required.

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended.

-

Spectral Width (sw): Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Infrared (IR) Spectroscopy Protocol

2.2.1. Sample Preparation (Neat Liquid)

-

Cleanliness: Ensure the salt plates (e.g., NaCl or KBr) or the Attenuated Total Reflectance (ATR) crystal are clean and dry. Clean with a volatile solvent like isopropanol or acetone and allow to dry completely.

-

Sample Application (Salt Plates): Place one or two drops of n-butyl nitrite onto the center of one salt plate. Place the second salt plate on top and gently press to form a thin, uniform liquid film between the plates.

-

Sample Application (ATR): Place a single drop of n-butyl nitrite directly onto the ATR crystal.

2.2.2. Instrument Setup and Data Acquisition

-

Background Spectrum: Before analyzing the sample, acquire a background spectrum of the empty IR beam path (for salt plates) or the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Placement: Place the prepared salt plates in the sample holder or ensure the ATR anvil is in contact with the liquid sample on the crystal.

-

Acquisition Parameters:

-

Spectral Range: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine identification.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR absorption spectrum.

Workflow for Spectroscopic Identification

The following diagram illustrates a logical workflow for the identification of butyl nitrite using the spectroscopic data and protocols described above.

Caption: Workflow for the identification of this compound using NMR and IR spectroscopy.

Navigating the Chemical Landscape of Butyl Nitrite: A Technical Guide to its Solubility and Stability in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of butyl nitrite in various organic solvents. Understanding these core physicochemical properties is paramount for its effective use in chemical synthesis, drug development, and various research applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential processes to facilitate a deeper understanding of this compound's behavior in solution.

Solubility of n-Butyl Nitrite

The solubility of n-butyl nitrite is a critical parameter for its application in organic synthesis, dictating solvent selection for reactions and purification processes. Generally, n-butyl nitrite exhibits good solubility in a wide range of common organic solvents, a characteristic attributed to its relatively nonpolar alkyl chain. Conversely, its solubility in water is limited.

A summary of the quantitative solubility of n-butyl nitrite in various organic solvents at 25°C is presented in Table 1. This data provides a clear basis for solvent selection in research and development settings.

Table 1: Quantitative Solubility of n-Butyl Nitrite in Organic Solvents at 25°C

| Solvent | Solubility (g/L) |

| Methanol | 337.42 |

| Ethanol | 227.59 |

| Isopropanol | 138.46 |

| n-Butanol | 127.61 |

| Diethyl Ether | 137.37 |

| Chloroform | 787.83 |

| Dichloromethane | 1029.88 |

| Hexane | 15.66 |

| Toluene | 108.47 |

| Acetone | 729.67 |

| Ethyl Acetate | 382.03 |

| Acetonitrile | 439.49 |

| Dimethylformamide (DMF) | 1234.68 |

| Dimethyl Sulfoxide (DMSO) | 1629.76 |

| Tetrahydrofuran (THF) | 768.1 |

Stability of this compound and Its Decomposition Pathway

This compound is known to be an unstable compound that can decompose over time, particularly when exposed to heat, light, and moisture.[1] Proper storage in a cool, dark place is crucial to maintain its purity and integrity.[1]

The decomposition of this compound can proceed through various pathways, with the primary products being oxides of nitrogen, water, butanol, and polymerization products of butyraldehyde.[1] A simplified logical relationship of the decomposition process is illustrated below.

Experimental Protocols

Accurate determination of the concentration and purity of this compound, as well as the identification of its degradation products, is essential for quality control and stability studies. The following sections outline detailed methodologies for these analyses.

Quantification of this compound and Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound and its degradation products.

Experimental Workflow for GC-MS Analysis

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is suitable for the separation of this compound and its degradation products.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, dichloromethane).

-

Create a series of calibration standards by serial dilution of the stock solution.

-

For analysis of stability samples, dilute the sample to fall within the calibration range.

-

An internal standard (e.g., a deuterated analog or a compound with similar volatility and chemical properties) should be added to all standards and samples to ensure accuracy.

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/minute to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless or split, depending on the concentration of the analyte.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify this compound and its degradation products (e.g., butanol, butyraldehyde) by comparing their retention times and mass spectra to those of authentic reference standards.

-

Quantify the analytes by creating a calibration curve of the peak area ratio of the analyte to the internal standard versus concentration.

-

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

HPLC can be used as a stability-indicating method to quantify the decrease of this compound and the increase of its degradation products over time.

Experimental Workflow for HPLC Analysis

References

An In-depth Technical Guide to n-Butyl Nitrite for Researchers

This technical guide provides comprehensive information on n-butyl nitrite for researchers, scientists, and drug development professionals. It covers the fundamental chemical properties, synthesis, mechanism of action, and key experimental protocols relevant to its study.

Chemical and Physical Properties

n-Butyl nitrite is an alkyl nitrite with the chemical formula C₄H₉NO₂. It is a volatile, yellowish, oily liquid with a characteristic fruity odor. Below is a summary of its key quantitative data.

| Property | Value | Reference(s) |

| CAS Number | 544-16-1 | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| Chemical Formula | C₄H₉NO₂ | [1] |

| Density | ~0.882 g/mL at 25 °C | |

| Boiling Point | 78.2 °C (with some decomposition) | |

| Synonyms | Nitrous acid, butyl ester; Butyl nitrite | [1] |

Mechanism of Action: Vasodilation via Nitric Oxide Signaling

The primary physiological effect of n-butyl nitrite is vasodilation, which is mediated through the nitric oxide (NO) signaling pathway. Upon administration, n-butyl nitrite is metabolized, releasing nitric oxide. NO, a potent signaling molecule, diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[2] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels and the relaxation of the smooth muscle, leading to vasodilation.[5][6]

Experimental Protocols

This section details key experimental methodologies for the synthesis and analysis of n-butyl nitrite and its effects.

Synthesis of n-Butyl Nitrite

This protocol is adapted from a standard organic synthesis procedure.

Materials:

-

n-Butyl alcohol

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

-

Distilled water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of sodium nitrite in water.

-

Cool the flask in an ice-salt bath to 0 °C with continuous stirring.

-

Separately, prepare a cooled (0 °C) mixture of n-butyl alcohol, concentrated sulfuric acid, and water.

-

Slowly add the acidic alcohol mixture to the stirred nitrite solution via the dropping funnel, ensuring the temperature is maintained at or near 0 °C. The addition should be slow enough to prevent significant gas evolution.

-

After the addition is complete, continue stirring for a short period and then allow the mixture to separate into two layers in the ice bath.

-

Carefully decant the liquid layers away from the precipitated sodium sulfate into a separatory funnel.

-

Separate the upper organic layer (n-butyl nitrite) from the lower aqueous layer.

-

Wash the organic layer twice with a cold aqueous solution of sodium bicarbonate and sodium chloride.

-

Dry the n-butyl nitrite over anhydrous sodium sulfate.

-

The resulting product is crude n-butyl nitrite. For higher purity, it can be distilled under reduced pressure.

Workflow for n-Butyl Nitrite Synthesis:

In Vitro Vasodilation Assay

This protocol outlines a general procedure for assessing the vasodilatory effects of n-butyl nitrite on isolated arterial rings.

Materials:

-

Isolated arterial segments (e.g., rat aorta)

-

Krebs-Henseleit buffer (or similar physiological salt solution)

-

Phenylephrine (or other vasoconstrictor)

-

n-Butyl nitrite stock solution

-

Organ bath system with force transducers

Procedure:

-

Isolate arterial segments and cut them into rings of approximately 2-3 mm in length.

-

Mount the arterial rings in an organ bath filled with Krebs-Henseleit buffer, maintained at 37 °C and continuously aerated with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate under a resting tension for at least 60 minutes.

-

Induce a stable contraction in the arterial rings by adding a vasoconstrictor, such as phenylephrine, to the organ bath.

-

Once a stable contraction plateau is reached, cumulatively add increasing concentrations of n-butyl nitrite to the bath.

-

Record the changes in isometric tension after each addition.

-

Express the relaxation response as a percentage of the pre-induced contraction.

-

Construct a concentration-response curve to determine the potency (e.g., EC₅₀) of n-butyl nitrite.[7]

Analysis of n-Butyl Nitrite Metabolites by HPLC

This protocol provides a framework for the determination of n-butyl nitrite's primary stable metabolites, nitrite and nitrate, in biological samples.

Materials:

-

Biological sample (e.g., plasma, cell culture media)

-

Acetonitrile (HPLC grade)

-

Mobile phase (e.g., a buffered aqueous solution with an ion-pairing agent)

-

Nitrite and nitrate standards

-

HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

Thaw frozen biological samples.

-

Deproteinize the samples by adding a precipitating agent like acetonitrile or by ultrafiltration.

-

Centrifuge the samples to remove precipitated proteins and collect the supernatant.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject a known volume of the prepared sample onto the C18 column.

-

Elute the analytes isocratically or with a gradient.

-

Detect nitrite and nitrate using a UV detector at an appropriate wavelength (e.g., 210-230 nm).

-

-

Quantification:

Safety Precautions

n-Butyl nitrite is a flammable liquid and its vapors can form explosive mixtures with air. It should be handled in a well-ventilated fume hood, away from ignition sources. Inhalation can cause vasodilation, leading to headaches, dizziness, and hypotension. Direct contact with skin and eyes should be avoided as it can cause irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

References

- 1. This compound transformation in vitro, chemical nitrosation reactions, and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nitrite-derived nitric oxide: a possible mediator of 'acidic-metabolic' vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fznh.ukim.edu.mk [fznh.ukim.edu.mk]

- 10. jptcp.com [jptcp.com]

Theoretical Exploration of n-Butyl Nitrite's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the electronic structure of n-butyl nitrite. It is designed to serve as a resource for researchers, scientists, and professionals in drug development who are interested in the molecular properties and reactivity of this compound. This document summarizes key findings from computational chemistry studies, including molecular geometry, conformational analysis, and electronic properties. It also outlines generalized experimental protocols for the spectroscopic analysis of n-butyl nitrite.

Introduction

n-Butyl nitrite (C₄H₉NO₂) is an alkyl nitrite with significant interest in various chemical and biomedical fields. Understanding its electronic structure is crucial for elucidating its reactivity, stability, and potential biological interactions. Theoretical studies, primarily employing density functional theory (DFT) and ab initio methods, have provided valuable insights into the molecular geometry, conformational preferences, and electronic properties of n-butyl nitrite. These computational approaches, complemented by experimental spectroscopic techniques, offer a detailed picture of the molecule's behavior at the atomic level.

Conformational Analysis

Theoretical calculations have shown that n-butyl nitrite exists as multiple conformers due to rotation around its single bonds. The most stable conformer is the cis-trans geometry, where the C-O-N=O dihedral angle is cis and the C-C-O-N dihedral angle is trans.[1] This preference for the cis conformation in the nitrite group is attributed to a pseudo hydrogen bond formation between the nitrite group and the alpha-carbon hydrogen atoms.[1]

Computational Methodologies

The electronic structure of n-butyl nitrite has been investigated using various computational methods. A common approach involves geometry optimization and frequency calculations using density functional theory (DFT), often with the B3LYP functional, and Møller-Plesset perturbation theory (MP2).[1] Basis sets such as 6-31G* and 6-311G* are frequently employed for these calculations.[1] For excited state properties, time-dependent DFT (TD-DFT) is a widely used method.

Computational Workflow

The general workflow for the theoretical study of n-butyl nitrite's electronic structure is outlined below.

Caption: A flowchart illustrating the typical computational workflow for studying the electronic structure of n-butyl nitrite.

Quantitative Data

The following tables summarize the quantitative data obtained from theoretical studies on the electronic structure of n-butyl nitrite.

Table 1: Optimized Geometric Parameters of n-Butyl Nitrite

Calculated at the B3LYP/6-311G(d,p) level.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| O-N | 1.396 | C-O-N | 113.7 |

| N=O | 1.186 | O-N=O | 114.5 |

| C-O | 1.443 | C-C-O | 108.2 |

| C-C | 1.527 - 1.532 | C-C-C | 111.8 - 112.5 |

Table 2: Calculated Electronic Transition Properties of n-Butyl Nitrite

Calculated using TD-DFT at the B3LYP/6-311G(d,p) level.

| Transition | Excitation Orbital | Vertical Excitation Energy (eV) | Oscillator Strength |

| S₁ ← S₀ | n → π* | 3.45 | 0.001 |

Experimental Protocols

The theoretical calculations are often validated and complemented by experimental spectroscopic studies. The following are generalized protocols for the key experimental techniques used to characterize n-butyl nitrite.

Time-Resolved Fourier Transform Infrared (TR-FTIR) Spectroscopy

This technique is used to study the dynamics of short-lived chemical species.

Objective: To obtain the infrared emission spectra of fragments produced from the photolysis of n-butyl nitrite.

Generalized Protocol:

-

Sample Preparation: n-Butyl nitrite (typically ≥95% purity) is degassed through several freeze-pump-thaw cycles.

-

Experimental Setup:

-

A flowing gas cell is used to ensure a fresh sample for each laser pulse.

-

The partial pressure of n-butyl nitrite is maintained at approximately 10 Pa.

-

An inert gas, such as Argon, is used as a carrier gas, with the total pressure in the cell maintained around 500 Pa.

-

-

Photolysis: A pulsed laser (e.g., Nd:YAG laser at 355 nm) is used to photolyze the n-butyl nitrite sample.

-

Data Acquisition:

-

A time-resolved FTIR spectrometer is used to collect the infrared emission from the photoproducts.

-

Spectra are typically collected at different time delays after the laser pulse.

-

To improve the signal-to-noise ratio, multiple spectra are co-added.

-

UV-Visible Absorption Spectroscopy

This technique provides information about the electronic transitions in the molecule.

Objective: To record the electronic absorption spectrum of n-butyl nitrite.

Generalized Protocol:

-

Sample Preparation: A solution of n-butyl nitrite is prepared in a suitable solvent, such as ethanol. The concentration should be adjusted to yield an absorbance within the linear range of the spectrophotometer (typically below 1.5).

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

-

Blank Measurement: The absorption spectrum of the pure solvent (ethanol) is recorded as a blank.

-

Sample Measurement: The absorption spectrum of the n-butyl nitrite solution is recorded over a specific wavelength range (e.g., 300-450 nm).

-

Data Processing: The blank spectrum is subtracted from the sample spectrum to obtain the final absorption spectrum of n-butyl nitrite.

Visualization of Molecular Structures

The cis-trans conformer of n-butyl nitrite is the most stable. The following diagrams illustrate the structures of the cis and trans conformers with respect to the C-O-N=O dihedral angle.

Caption: Ball-and-stick representation of the cis and trans conformers of n-butyl nitrite.

Conclusion

The combination of theoretical calculations and experimental spectroscopy provides a robust framework for understanding the electronic structure of n-butyl nitrite. DFT and ab initio methods have been instrumental in determining the stable conformers and characterizing the electronic transitions. This guide has summarized the key findings and provided generalized protocols to aid researchers in their study of this important molecule. Further research could focus on obtaining more precise experimental data for electronic properties like ionization potential and electron affinity, which would provide a more complete picture of the electronic landscape of n-butyl nitrite.

References

Methodological & Application

Application Notes and Protocols: Tert-butyl Nitrite for the Diazotization of Aromatic Amines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tert-butyl nitrite (TBN) in the diazotization of aromatic amines. TBN serves as an efficient and versatile reagent, offering mild reaction conditions and applicability to a wide range of substrates, particularly in modern organic synthesis and drug development.

Introduction

Diazotization of aromatic amines is a cornerstone transformation in organic chemistry, enabling the conversion of an amino group into a highly versatile diazonium salt. These intermediates are pivotal in the synthesis of a diverse array of aromatic compounds. While traditional methods often rely on sodium nitrite in aqueous acidic media, tert-butyl nitrite has emerged as a superior alternative for many applications.[1][2] TBN is particularly advantageous for reactions conducted under anhydrous or aprotic conditions, and for substrates that are sensitive to strong acids or are weakly basic.[3][4]

Advantages of using tert-Butyl Nitrite:

-

Anhydrous Conditions: Enables reactions for substrates or reagents that are sensitive to water.[3]

-

Mild Reaction Conditions: Often effective at room temperature or below, preserving sensitive functional groups.[1][2]

-

Broad Substrate Scope: Efficiently diazotizes a wide range of aromatic and heterocyclic amines, including those that are weakly basic.[4][5]

-

Improved Solubility: As an organic reagent, TBN is soluble in a variety of organic solvents, facilitating homogeneous reaction mixtures.

-

One-Pot Procedures: Facilitates streamlined, one-pot syntheses, which are efficient and can reduce waste.[6][7][8]

Safety and Handling

tert-Butyl nitrite is a highly flammable liquid and vapor and should be handled with extreme caution in a well-ventilated fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.[11]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[12] Ground and bond containers when transferring material to prevent static discharge.[10] Use spark-proof tools.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, typically in a refrigerator suitable for flammable materials.[10]

-

In case of spill: Remove all ignition sources and absorb the spill with an inert material like vermiculite or sand.[10]

Reaction Mechanism and Experimental Workflow

The diazotization process involves the reaction of an aromatic amine with a source of nitrous acid, generated in situ from tert-butyl nitrite, typically in the presence of an acid. The resulting diazonium salt is then used in subsequent transformations.

Caption: General mechanism for the diazotization of an aromatic amine using tert-butyl nitrite.

The general workflow for these reactions often involves the in situ formation of the diazonium salt followed by the addition of a catalyst or nucleophile to achieve the desired transformation.

Caption: A typical experimental workflow for a one-pot reaction involving TBN-mediated diazotization.

The generated arenediazonium salt is a versatile intermediate for a variety of synthetic transformations.

Caption: Key synthetic pathways originating from arenediazonium salts.

Experimental Protocols

The following are generalized protocols for common transformations using tert-butyl nitrite. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Sandmeyer-Type Halogenation

This protocol is adapted for the synthesis of aryl chlorides, bromides, and iodides.

Materials:

-

Aromatic amine (1.0 mmol)

-

Copper(I) or Copper(II) halide (e.g., CuCl₂, CuBr₂, KI) (1.2 - 2.5 equiv.)

-

tert-Butyl nitrite (TBN) (1.1 - 2.5 equiv.)

-

Anhydrous acetonitrile (ACN) or other suitable solvent

-

Standard work-up and purification reagents

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the copper halide and anhydrous acetonitrile.

-

Cool the suspension to 0 °C in an ice bath.

-

Add the tert-butyl nitrite to the cooled suspension and stir for 5-10 minutes.

-

Add the aromatic amine to the reaction mixture (either neat or as a solution in the reaction solvent).

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to the desired temperature (e.g., room temperature or 60 °C) and stir for an additional 1-4 hours, monitoring by TLC or UPLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Balz-Schiemann-Type Fluorination

This protocol describes the synthesis of aryl fluorides from aromatic amines without the isolation of the potentially hazardous diazonium tetrafluoroborate salt.[13][14]

Materials:

-

Aromatic amine (1.0 mmol)

-

Fluorinating agent (e.g., HBF₄, Et₂O·BF₃) (1.0 - 1.2 equiv.)

-

tert-Butyl nitrite (TBN) (1.2 equiv.)

-

Anhydrous organic solvent (e.g., DCM, DCE)

-

Standard work-up and purification reagents

Procedure:

-

In a round-bottom flask, dissolve the aromatic amine in the anhydrous solvent.

-

Add the fluorinating agent (e.g., HBF₄) to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add tert-butyl nitrite dropwise. A color change or gas evolution may be observed.

-

Allow the reaction to stir at 0 °C for a short period (e.g., 30 minutes) and then warm to a higher temperature (e.g., 60-80 °C) to facilitate the decomposition of the diazonium intermediate.

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the residue via column chromatography.

Data Presentation: Representative Examples

The following tables summarize quantitative data from various literature reports on the use of tert-butyl nitrite in diazotization reactions.

Table 1: Sandmeyer-Type Halogenation Reactions

| Entry | Aromatic Amine | Halogen Source (equiv.) | TBN (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | p-Anisidine | KI (2.5) | 2.5 | ACN | 0 → 60 | 4.5 | 4-Iodoanisole | 86 | |

| 2 | 4-Aminobenzonitrile | CuBr₂ (1.2) | 1.3 | ACN | 0 | - | 4-Bromobenzonitrile | - | [15] |

| 3 | 4-Chloroaniline | CuCl₂ (1.1) | 1.3 | ACN | - | - | 1,4-Dichlorobenzene | - | [15] |

| 4 | Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | CuBr₂ (1.5) | - | ACN | RT | - | Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | 71 | [7] |

| 5 | 3-Amino-5-methyl-1H-pyrazole-4-carbonitrile | CuBr₂ | - | ACN | - | - | 3-Bromo-5-methyl-1H-pyrazole-4-carbonitrile | 59 | [7] |

Table 2: Balz-Schiemann-Type and Other Related Reactions

| Entry | Aromatic Amine | Reagents (equiv.) | TBN (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | 2,6-Diisopropylaniline | PhBF₃K (2.0), H₂SO₄ (2.0) | 2.0 | t-BuOH | 95 | - | 2,6-Diisopropylfluorobenzene | 95 | [16] |

| 2 | Aniline | Triazole, HBF₄, Cu(OAc)₂ | - | - | - | - | 1-Phenyl-1H-1,2,3-triazole | Moderate-Good | [6] |

| 3 | 4-Aminobenzoate | HBF₄ (1.0) | 1.2 | Acetone/H₂O | RT | 16 | C-H Arylation Product | 75 | [2] |

| 4 | 2-Ethyl-5-nitroaniline | - | - | - | - | - | 6-Ethyl-5-nitro-1H-indazole | - | [17] |

These tables demonstrate the broad utility and generally high yields achievable with tert-butyl nitrite-mediated diazotization across a range of substrates and subsequent transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. A facile tert-butyl nitrite-assisted preparation of deamino graphitic carbon nitride (DA-gCN) as a photocatalyst for the C-H arylation of heteroarenes using anilines as radical source - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. scientificupdate.com [scientificupdate.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tert-Butyl Nitrite [commonorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. taylorandfrancis.com [taylorandfrancis.com]

Application of Butyl Nitrite in Sandmeyer Reaction Protocols: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, enabling the conversion of primary aromatic amines into a wide variety of functional groups via an aryl diazonium salt intermediate. While traditionally performed using aqueous sodium nitrite and a strong mineral acid, the use of alkyl nitrites, particularly tert-butyl nitrite (t-BuONO), offers a powerful alternative for conducting this transformation under anhydrous and aprotic conditions. This approach is particularly advantageous for substrates that are sensitive to aqueous acid or require non-aqueous reaction media for solubility. Alkyl nitrites facilitate the in situ formation of the requisite diazonium species, often leading to cleaner reactions and simplified workups.[1][2] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of butyl nitrite in Sandmeyer reactions.

Advantages of Using this compound

The use of tert-butyl nitrite and other alkyl nitrites in Sandmeyer-type reactions offers several distinct advantages over the classical aqueous sodium nitrite method:

-

Anhydrous Reaction Conditions: Allows for the use of water-sensitive substrates and reagents.[2]

-

Aprotic Solvents: Enables reactions in a wider range of organic solvents, improving substrate solubility.

-

Milder Reaction Conditions: Often proceeds under milder temperature and pH conditions.

-

Improved Selectivity: Can lead to higher yields and fewer byproducts in certain cases.

-

Simplified Workup: Avoids the need for handling large volumes of acidic aqueous waste.

Quantitative Data Summary

The following table summarizes representative quantitative data for Sandmeyer reactions employing this compound derivatives.

| Arylamine Substrate | Transformation | Alkyl Nitrite | Copper Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Anisidine | Iodination | tert-Butyl nitrite | KI | Acetonitrile | 0 to 60 | 4.5 | 86 | |

| 2-Amino-1,3-thiazole derivative | Bromination | n-Butyl nitrite | CuBr₂ | Acetonitrile | 60 | 0.25 | 46 (monobromo) | [3][4] |

| 2-Amino-1,3-thiazole derivative | Bromination | n-Butyl nitrite | CuBr₂ | Acetonitrile | 25-65 | 2.25 | 79 (dibromo) | [3][4] |

| Pyrimidine derivative | Chlorination | tert-Butyl nitrite | SbCl₃ | Not specified | Not specified | Not specified | Good | [3] |

| 4-Aminobenzonitrile | Bromination | tert-Butyl nitrite | CuBr₂ | Toluene | 150 (MW) then RT | Not specified | High | [5] |

| Pyrazole derivative | Bromination | tert-Butyl nitrite | CuBr₂ | Acetonitrile | Not specified | Not specified | 59 | [3] |

Mechanistic Overview

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6] The overall process can be divided into two key stages:

-

Diazotization: The primary aromatic amine reacts with an alkyl nitrite (e.g., tert-butyl nitrite) in the presence of an acid or, in some protocols, a copper(II) halide which can act as a Lewis acid, to form an aryl diazonium salt in situ.

-

Radical-Mediated Substitution: The copper(I) species catalyzes the decomposition of the diazonium salt via a single-electron transfer (SET), generating an aryl radical and dinitrogen gas. The aryl radical then abstracts a halogen or pseudohalogen from the copper(II) species to yield the final product and regenerate the copper(I) catalyst.[1]

References

- 1. byjus.com [byjus.com]

- 2. Sandmeyer Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Butyl Nitrite-Mediated C-H Bond Functionalization

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl nitrite (TBN) has emerged as a versatile and powerful reagent in modern organic synthesis, enabling a wide array of C-H bond functionalization reactions. Its ability to serve as a source of nitric oxide (NO) and other reactive nitrogen species under mild conditions has made it an invaluable tool for the construction of complex molecules, including pharmaceuticals and functional materials.[1][2][3] This document provides detailed application notes, experimental protocols, and mechanistic insights into key TBN-mediated C-H functionalization reactions.

Applications in C-H Functionalization

tert-Butyl nitrite is a multifaceted reagent employed in a variety of synthetic transformations.[3][4] Its applications in C-H functionalization are extensive and include:

-

Nitration: TBN is widely used as a nitrating agent for arenes, heteroarenes, and even alkanes. These reactions can be performed under metal-free conditions or catalyzed by transition metals like palladium and copper, often exhibiting high regioselectivity.[5][6]

-

Nitrosylation: The reagent can be used for the direct introduction of a nitroso group onto a carbon atom, which is a valuable transformation for the synthesis of various nitrogen-containing compounds.[1][5]

-

Diazotization: TBN is a common reagent for diazotization, particularly in Sandmeyer-type reactions, allowing for the conversion of primary amines to a wide range of functionalities.[7]

-

Annulation and Heterocycle Synthesis: TBN facilitates domino reactions and annulations to construct diverse N-heterocyclic frameworks, such as imidazo[1,2-a]quinolines and isoxazoles.[1][8]

-

Oxidation: In the presence of oxygen, TBN can act as a catalyst or co-catalyst for aerobic oxidation reactions.[1][4]

The versatility of TBN stems from its ability to generate radicals upon thermal or photochemical decomposition, initiating a cascade of reactions that lead to the desired C-H functionalization.[5][9]

Mechanistic Overview: The Role of Radical Species

The majority of tert-butyl nitrite-mediated C-H functionalization reactions proceed through a radical mechanism. The process is typically initiated by the homolytic cleavage of the O-N bond in TBN, which generates a tert-butoxyl radical (t-BuO•) and a nitric oxide radical (•NO).[5][9]

Caption: Homolytic cleavage of tert-butyl nitrite.

These radicals can then participate in a variety of subsequent steps, including hydrogen abstraction from a C-H bond, addition to unsaturated systems, or further reactions to generate other reactive nitrogen species like nitrogen dioxide (•NO₂).

Experimental Protocols and Data

Palladium-Catalyzed Regiospecific ortho-Nitration of (E)-Azoarenes

This protocol describes an efficient method for the selective nitration of azoarenes at the ortho position, utilizing tert-butyl nitrite as the nitrating agent.[6]

Experimental Workflow:

Caption: Workflow for ortho-nitration of azoarenes.

Protocol:

-